

Application Notes and Protocols: Inocoterone Acetate in In Vitro Androgen Receptor Assays

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Compound of Interest

Compound Name: *Inocoterone acetate*

Cat. No.: *B1671952*

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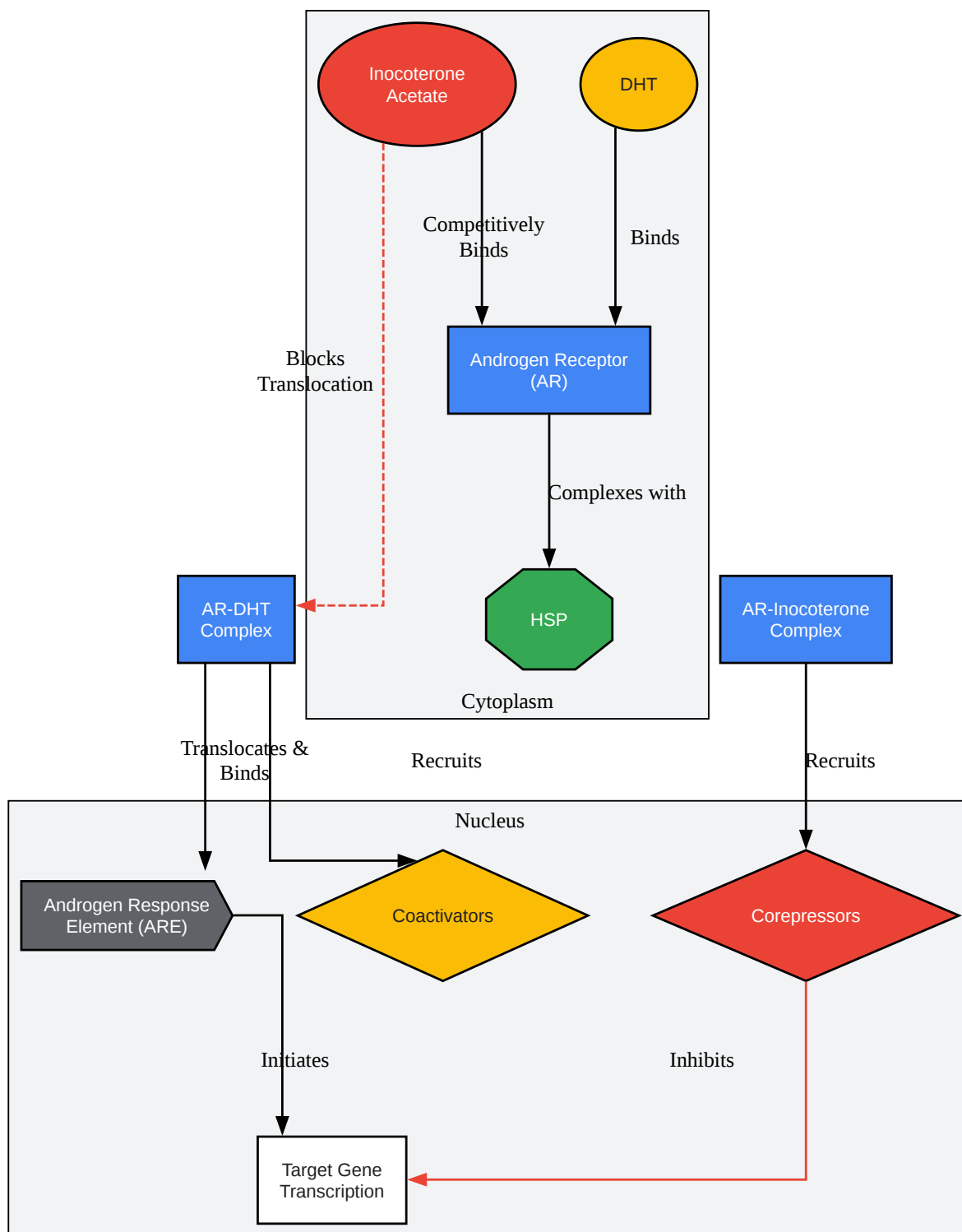
For Researchers, Scientists, and Drug Development Professionals

Introduction

Inocoterone acetate, also known by its developmental code RU-38882, is a non-steroidal antiandrogen (NSAA) that functions as a competitive antagonist of the androgen receptor (AR). [1][2] Developed initially for the topical treatment of acne, its mechanism of action relies on its ability to bind to the AR and inhibit the downstream signaling pathways activated by androgens. [1][2] These application notes provide a summary of the available in vitro data and detailed protocols for assessing the interaction of **inocoterone acetate** with the androgen receptor.

Mechanism of Action

Inocoterone acetate exerts its antiandrogenic effects by directly competing with endogenous androgens, such as dihydrotestosterone (DHT), for binding to the ligand-binding domain (LBD) of the AR. Upon binding, **inocoterone acetate** induces a conformational change in the AR that is distinct from that induced by agonist binding. This altered conformation prevents the proper recruitment of coactivators and may facilitate the recruitment of corepressors to the receptor complex. Consequently, the nuclear translocation of the AR is inhibited, and the receptor is unable to effectively bind to androgen response elements (AREs) on target genes, leading to a suppression of androgen-dependent gene transcription.



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Fig. 1: Inocoterone Acetate's Mechanism of Action

Data Presentation

While specific quantitative data such as K_i or IC_{50} values for **inocoterone acetate** from in vitro androgen receptor assays are not readily available in the public domain, comparative studies and qualitative descriptions provide insights into its activity.

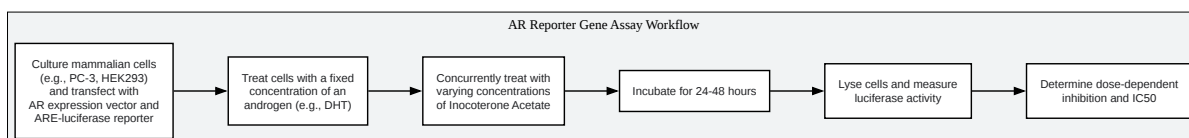
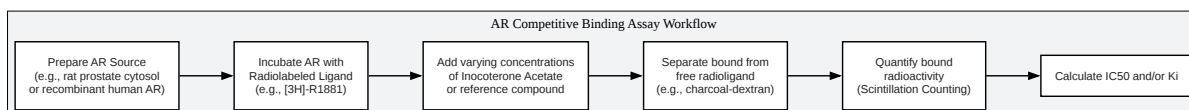
Parameter	Inocoterone Acetate (RU-38882)	Reference Compound (e.g., Cyproterone Acetate)	Assay Type
Binding to Androgen Receptor	Binds to the androgen receptor.	Binds to the androgen receptor.	Competitive Binding Assay
AR Antagonist Activity	Exhibits androgen receptor antagonist activity.	Exhibits androgen receptor antagonist activity.	Reporter Gene Assay
Inhibition of AR Nuclear Translocation	Inhibits nuclear translocation of the androgen receptor.	Known to affect AR nuclear translocation.	Cellular Imaging/Fractionation
In Vivo Potency (Sebaceous Gland Model)	Reported to be approximately 100 times more potent than cyproterone acetate in a rat model.	Standard steroidal antiandrogen.	In Vivo Animal Model

Experimental Protocols

The following are detailed protocols for standard in vitro assays to characterize the interaction of **inocoterone acetate** with the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.



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References

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- 2. topically applied antiandrogenic: Topics by Science.gov [science.gov]
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